Synthesis of Cyclohexyldiphenylphosphine via Grignard Reaction: An In-depth Technical Guide
Synthesis of Cyclohexyldiphenylphosphine via Grignard Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cyclohexyldiphenylphosphine, a versatile phosphine (B1218219) ligand, utilizing the Grignard reaction. This methodology is a cornerstone of organophosphorus chemistry, enabling the formation of carbon-phosphorus bonds with high efficiency. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the pivotal role of such phosphines in catalytic processes.
Core Synthesis and Mechanism
The synthesis of cyclohexyldiphenylphosphine via the Grignard reaction is a well-established and robust method. The core of this transformation involves the nucleophilic attack of a cyclohexyl Grignard reagent on the electrophilic phosphorus center of chlorodiphenylphosphine (B86185). The reaction is typically conducted in an anhydrous ethereal solvent under an inert atmosphere to prevent the quenching of the highly reactive Grignard reagent and the oxidation of the phosphine product.
The Grignard reagent, cyclohexylmagnesium halide (typically bromide or chloride), is prepared in situ by the reaction of magnesium metal with the corresponding cyclohexyl halide. The subsequent reaction with chlorodiphenylphosphine proceeds via an SN2-type mechanism at the phosphorus atom, displacing the chloride and forming the desired tertiary phosphine.
Quantitative Data Summary
The following tables summarize the key physical, spectroscopic, and reaction parameters for the synthesis of cyclohexyldiphenylphosphine.
Table 1: Physical and Spectroscopic Characterization of Cyclohexyldiphenylphosphine
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₁P | [1] |
| Molecular Weight | 268.33 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 58-62 °C | [2][3] |
| Boiling Point | 374.0 ± 11.0 °C at 760 mmHg | [3] |
| ³¹P NMR (CDCl₃) | δ -6.2 ppm | [4] |
| ¹³C NMR (CDCl₃) | See Table 2 for detailed assignments | [5] |
| ¹H NMR (CDCl₃) | Aromatic protons (10H): multiplet in the downfield region; Cyclohexyl protons (11H): complex multiplet in the upfield region | [6] |
Table 2: ¹³C NMR Spectroscopic Data for Cyclohexyldiphenylphosphine
| Carbon Atom | Chemical Shift (δ, ppm) | C-P Coupling Constant (J, Hz) |
| C1' (ipso-phenyl) | ~137.3 | ~12.0 (¹J) |
| C2', C6' (ortho-phenyl) | ~133.8 | ~19.0 (²J) |
| C3', C5' (meta-phenyl) | ~128.7 | ~7.0 (³J) |
| C4' (para-phenyl) | ~129.0 | ~0 (⁴J) |
| C1 (ipso-cyclohexyl) | Not explicitly reported | Not explicitly reported |
| C2, C6 (cyclohexyl) | Not explicitly reported | Not explicitly reported |
| C3, C5 (cyclohexyl) | Not explicitly reported | Not explicitly reported |
| C4 (cyclohexyl) | Not explicitly reported | Not explicitly reported |
Note: Specific chemical shifts for the cyclohexyl carbons were not explicitly provided in the referenced literature, but their assignment can be achieved through 2D NMR techniques. The provided phenyl carbon data is based on analogous phenylphosphine (B1580520) structures.
Table 3: Representative Reaction Parameters for Grignard Synthesis
| Parameter | Condition |
| Phosphorus Source | Chlorodiphenylphosphine (1.0 equiv) |
| Grignard Reagent | Cyclohexylmagnesium bromide (1.1 equiv) |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) |
| Reaction Temperature | -10 °C to room temperature |
| Reaction Time | ~12 hours |
| Work-up | Quenching with saturated aq. NH₄Cl |
| Reported Yield | 62-86% (for analogous mixed arylalkyl phosphines)[4] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of cyclohexyldiphenylphosphine. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Preparation of Cyclohexylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Iodine (a single crystal)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of inert gas.
-
Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.
-
A solution of bromocyclohexane (1.0 equivalent) in anhydrous THF is prepared and transferred to the dropping funnel.
-
A small portion of the bromocyclohexane solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, the remaining bromocyclohexane solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Synthesis of Cyclohexyldiphenylphosphine
Materials:
-
Cyclohexylmagnesium bromide solution (prepared as in 3.1)
-
Chlorodiphenylphosphine
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a separate flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stir bar, and a thermometer, a solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous THF is prepared.
-
The solution is cooled to -10 °C using an appropriate cooling bath (e.g., ice-salt bath).
-
The prepared cyclohexylmagnesium bromide solution (1.1 equivalents) is transferred to the dropping funnel and added dropwise to the stirred solution of chlorodiphenylphosphine, maintaining the temperature below 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 12 hours.[4]
-
The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate).[4]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification of Cyclohexyldiphenylphosphine
Due to the air-sensitive nature of tertiary phosphines, purification must be conducted under an inert atmosphere.
Methods:
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as a mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., pentane), under an inert atmosphere.
-
Vacuum Distillation: For thermally stable phosphines, vacuum distillation can be an effective purification method to remove non-volatile impurities.
-
Column Chromatography: Flash column chromatography on silica (B1680970) gel can be performed using deoxygenated solvents (e.g., a hexane/ethyl acetate (B1210297) gradient). The column should be packed and run under a positive pressure of inert gas.
Visualized Workflow and Catalytic Role
The following diagrams illustrate the experimental workflow for the synthesis and the role of cyclohexyldiphenylphosphine as a ligand in a representative catalytic cycle.
Caption: Experimental workflow for the synthesis of cyclohexyldiphenylphosphine.
Cyclohexyldiphenylphosphine is a bulky, electron-rich ligand that is highly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its steric bulk promotes the reductive elimination step, while its electron-donating nature facilitates the oxidative addition step of the catalytic cycle.[6]
Caption: Suzuki-Miyaura cross-coupling catalytic cycle with a phosphine ligand.
This guide provides a foundational understanding and practical protocols for the synthesis of cyclohexyldiphenylphosphine. Researchers and professionals can leverage this information for the efficient preparation of this important ligand for applications in catalysis and materials science.
References
- 1. Phosphine, cyclohexyldiphenyl- | C18H21P | CID 80756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy Cyclohexyldiphenylphosphine | 6372-42-5 [smolecule.com]
- 4. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclohexyldiphenylphosphine|CAS 6372-42-5|Ligand [benchchem.com]
